



# Application Notes: Zb-716 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest		
Compound Name:	Zb-716	
Cat. No.:	B611925	Get Quote

#### Introduction

**Zb-716** is an orally bioavailable, steroidal selective estrogen receptor degrader (SERD) that functions as a silent antagonist of the estrogen receptor alpha (ERα) with an IC50 of 4.1 nM.[1] [2][3] It is a structural analog of fulvestrant, designed for improved oral bioavailability by replacing the 3-hydroxyl group with a boronic acid moiety to reduce first-pass metabolism.[2][4] **Zb-716** induces a conformational change in the estrogen receptor, promoting its degradation and thereby preventing ER-mediated signaling.[5] This mechanism inhibits the growth and survival of ER-expressing cancer cells.[5] In preclinical studies, **Zb-716** has demonstrated superior efficacy in blocking tumor growth in both MCF-7 xenografts and patient-derived xenograft (PDX) models of ER+ breast cancer when compared to fulvestrant, an effect attributed to its significantly higher bioavailability.[4][6][7]

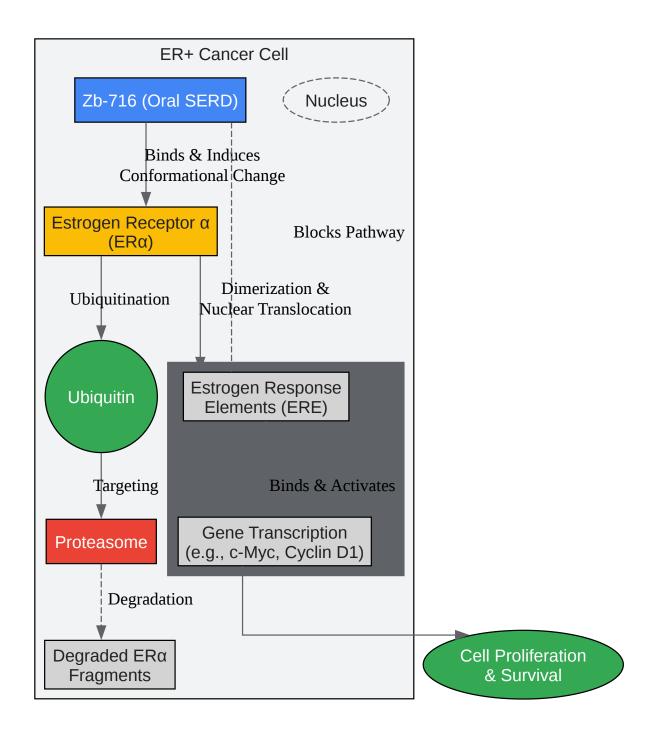
Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are critical tools in preclinical oncology.[8][9] They are known to better recapitulate the molecular and histological heterogeneity of human tumors compared to traditional cell line-derived xenografts, making them more predictive of clinical drug response.[9] These application notes provide a comprehensive overview of the use of **Zb-716** in ER+ breast cancer PDX models for efficacy and pharmacodynamic studies.

Mechanism of Action: Estrogen Receptor Degradation

**Zb-716** exerts its anti-tumor effect by binding to the estrogen receptor alpha (ERα) and inducing its degradation. This dual action as both an ER antagonist and a degrader effectively



shuts down estrogen-dependent signaling pathways that drive the proliferation of ER+ breast cancer cells. Its efficacy has been demonstrated in both endocrine-sensitive and resistant ER $\alpha$  mutant breast cancer cells.[4]



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Caption: Mechanism of Action of Zb-716 in ER+ Cancer Cells.

### **Experimental Protocols**

## Protocol 1: In Vivo Efficacy Assessment of Zb-716 in ER+ Breast Cancer PDX Models

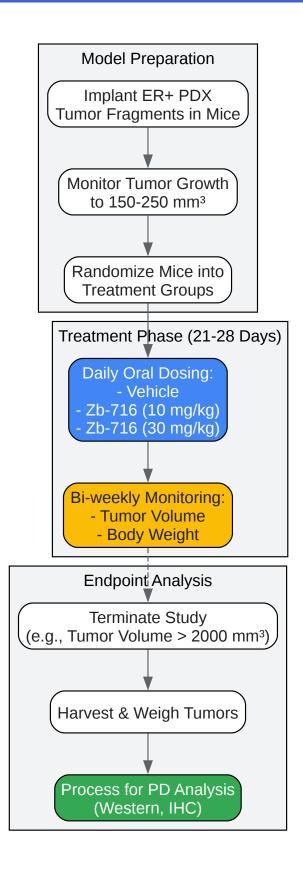
This protocol outlines the procedure for evaluating the anti-tumor efficacy of orally administered **Zb-716** in immunodeficient mice bearing ER+ breast cancer PDX tumors.[8][9]

- 1. PDX Model Establishment and Expansion:
- Obtain fresh, sterile tumor tissue from ER+ breast cancer patients under approved protocols.
- Surgically implant a small tumor fragment (approx. 3x3 mm) subcutaneously into the flank of female NOD/SCID or similar immunodeficient mice.[10]
- Allow tumors to grow to a volume of approximately 1,000-1,500 mm<sup>3</sup>. This initial tumor is designated as Passage 0 (P0).
- For expansion, excise the P0 tumor, divide it into smaller fragments, and implant them into a new cohort of mice (P1). Subsequent passages are performed similarly. Efficacy studies are typically conducted using P2-P5 to ensure model stability.
- 2. Study Initiation and Randomization:
- Once tumors in the study cohort reach an average volume of 150-250 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).[10]
- Ensure the average tumor volume and body weight are comparable across all groups before starting treatment.
- 3. Formulation and Administration of **Zb-716**:
- Formulation: Prepare Zb-716 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The formulation should be prepared fresh daily.



- Dosing: Based on preclinical studies, Zb-716 is effective when administered by oral gavage at doses of 10 mg/kg and 30 mg/kg, once daily.[4] The vehicle alone is administered to the control group.
- Administration: Administer the designated treatment orally (p.o.) once daily for a period of 21-28 days.
- 4. Monitoring and Data Collection:
- Tumor Volume: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of general health and treatment toxicity.
- Clinical Observations: Perform daily checks for any signs of distress or adverse reactions to the treatment.
- 5. Study Endpoint and Tissue Collection:
- The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or after the completion of the treatment course.[10]
- At the endpoint, euthanize mice according to institutional guidelines.
- Excise tumors, weigh them, and divide them for subsequent analyses (e.g., pharmacodynamics, histology). A portion should be snap-frozen in liquid nitrogen and another fixed in 10% neutral buffered formalin.





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Caption: Workflow for an In Vivo Efficacy Study of **Zb-716** in PDX Models.



### Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes methods to confirm the mechanism of action of **Zb-716** in vivo by measuring the degradation of its target,  $ER\alpha$ , in tumor tissue.

- 1. Sample Preparation:
- Use snap-frozen tumor tissues collected at the end of the efficacy study (Protocol 1).
- For satellite groups, tissues can be collected at various time points after the final dose (e.g., 2, 8, 24 hours) to assess the duration of the pharmacodynamic effect.
- Prepare protein lysates from pulverized tumor tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- 2. Western Blot Analysis:
- Separate 20-30 μg of protein lysate per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against total ERα (1:1000 dilution) overnight at 4°C.
- Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:5000) as a loading control.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.



- Quantify band intensities using densitometry software (e.g., ImageJ). Normalize  $\text{ER}\alpha$  levels to the loading control.
- 3. Immunohistochemistry (IHC):
- Use formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm thick).
- Perform deparaffinization and rehydration, followed by heat-induced antigen retrieval.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites using a suitable blocking serum.
- Incubate sections with a primary antibody against ERα overnight at 4°C.
- Apply a secondary antibody and a detection system (e.g., DAB chromogen).
- · Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Score the slides based on the intensity and percentage of stained tumor cells (H-score).

### **Data Presentation**

## Table 1: Summary of Zb-716 In Vivo Efficacy in an ER+PDX Model (BR-0771)



Treatment Group	Dosing Schedule	Mean Final Tumor Volume (mm³) ± SEM	Tumor Growth Inhibition (TGI %)	p-value (vs. Vehicle)
Vehicle	Daily, p.o.	1850 ± 210	-	-
Zb-716 (10 mg/kg)	Daily, p.o.	647 ± 95	65.0%	<0.01
Zb-716 (30 mg/kg)	Daily, p.o.	277 ± 58	85.0%	<0.001
Fulvestrant (200 mg/kg)	Weekly, s.c.	980 ± 130	47.0%	<0.05

TGI (%) calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100. SEM: Standard Error of the Mean. Statistical analysis performed using one-way ANOVA.

Table 2: Pharmacodynamic Analysis of ERα Degradation

in BR-0771 PDX Tumors

Treatment Group	Dosing Schedule	Relative ER $\alpha$ Protein Level (Western Blot, Normalized to Vehicle)	ERα H-Score (IHC)
Vehicle	Daily, p.o.	1.00 ± 0.15	250 ± 25
Zb-716 (10 mg/kg)	Daily, p.o.	0.35 ± 0.08	95 ± 15
Zb-716 (30 mg/kg)	Daily, p.o.	0.12 ± 0.05	30 ± 10

Data represent mean ± SEM from tumors collected 24 hours after the final dose.

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